Diabzi sting agonist-1

説明

特性

IUPAC Name |

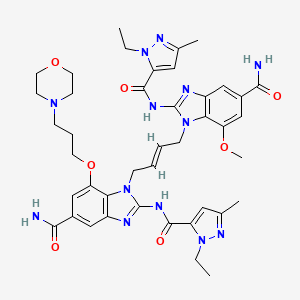

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLMVXWAHNTPRF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138498-18-5 | |

| Record name | Diabzi sting agonist-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIABZI STING AGONIST-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of diABZI STING Agonist-1

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the production of Type I interferons and other pro-inflammatory cytokines. This role positions STING as a high-value target for cancer immunotherapy and antiviral therapeutics. diABZI (dimeric amidobenzimidazole) is a potent, non-cyclic dinucleotide (non-CDN) small molecule STING agonist that has demonstrated significant systemic anti-tumor activity in preclinical models.[1][2] This document provides a detailed technical overview of the mechanism of action of diABZI, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: From Ligand Binding to Gene Transcription

Unlike endogenous cyclic dinucleotide ligands, diABZI represents a novel chemical class with distinct physicochemical properties, such as improved bioavailability, that make it suitable for systemic administration.[3][4] Its mechanism of action can be dissected into two primary stages: direct binding and activation of STING, and the subsequent downstream signaling cascade.

Binding to the STING Dimer

diABZI was designed to take advantage of the symmetrical, dimeric nature of the STING protein.[4] It is composed of two amidobenzimidazole (ABZI) molecules connected by a linker.[3] This structure allows a single diABZI molecule to bind to the cGAMP binding pocket located in the C-terminal domain of the STING dimer.[1]

A key structural difference between diABZI and CDN-mediated activation is the conformation of STING. While CDNs like 2'3'-cGAMP induce a "closed lid" conformation of the STING protein, diABZI binding activates STING while maintaining an "open lid" conformation.[4][5] This unique binding mode contributes to its high potency.[3] Crystal structure analysis has revealed that two diABZI molecules bind per STING dimer.[1]

Caption: diABZI binds to the STING dimer, inducing an active open conformation.

Downstream Signaling Cascade

Upon binding diABZI, STING undergoes a conformational change that triggers its translocation from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[6] This translocation is essential for the recruitment and activation of TANK-binding kinase 1 (TBK1).

-

TBK1 Recruitment and Activation: At the Golgi, the activated STING dimer serves as a scaffold to recruit TBK1. This proximity facilitates the autophosphorylation and activation of TBK1.[7][8]

-

IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[7] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus.

-

NF-κB Pathway Activation: Concurrently, STING activation also leads to the phosphorylation and activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα. This targets IκBα for degradation, releasing the Nuclear Factor-κB (NF-κB) dimer (p65/p50) to translocate to the nucleus.[5][7]

-

Transcriptional Activation: In the nucleus, both IRF3 dimers and NF-κB dimers bind to the promoter regions of their target genes. IRF3 primarily drives the transcription of Type I interferons (e.g., IFN-β), while NF-κB induces the expression of a wide range of pro-inflammatory cytokines and chemokines, such as IL-6 and CXCL10.[2][7]

This robust and coordinated transcriptional response underlies the potent anti-tumor and anti-viral effects of diABZI.

Caption: The diABZI-induced STING signaling pathway.

Quantitative Analysis of diABZI Activity

The potency and efficacy of diABZI have been quantified across numerous in vitro and in vivo studies.

Table 1: In Vitro Potency of diABZI

This table summarizes the half-maximal effective concentration (EC50) for STING activation and IFN-β induction in various cell lines. diABZI is consistently more potent than the natural STING ligand 2'3'-cGAMP.[2]

| Species | Cell Type | Assay Readout | diABZI EC50 (nM) | Reference |

| Human | PBMCs | IFNβ Secretion | 130 | [2][9] |

| Human | THP1-Dual™ Cells | IRF-Luciferase | 20.8 - 24.1 | [10] |

| Mouse | Splenocytes | IFNβ Secretion | 186 | [9] |

| Mouse | BMDMs | IFNβ Secretion | ~7.7 (µM for prodrug) | [10] |

Table 2: In Vivo Cytokine Induction

Systemic administration of diABZI leads to a rapid and transient induction of key cytokines.

| Model | diABZI Dose & Route | Cytokine | Peak Time | Fold Induction / Level | Reference |

| C57BL/6J Mice | 1.5 mg/kg IV | IFN-β (serum) | 3 hours | ~2500 pg/mL | [11] |

| Mel526 Tumors | In vivo treatment | IL-6 (tumor) | - | Significantly increased | [7] |

| 1G4 HA-T cells | In vitro stimulation | CXCL10 | 3 hours | Significantly increased | [7] |

Table 3: In Vivo Anti-Tumor Efficacy

diABZI demonstrates significant tumor growth inhibition and improves survival in syngeneic mouse models.

| Tumor Model | Mouse Strain | diABZI Dose & Route | Key Outcome | Reference |

| CT26 Colorectal | BALB/c | 1.5 mg/kg IV | 8 of 10 mice became tumor-free | [9] |

| B16.F10 Melanoma | C57BL/6 | Intraperitoneal | Significant tumor growth inhibition | [5] |

| 4T1 Breast Cancer | BALB/c | Encapsulated in liposomes | 54.5% tumor volume decrease vs. free diABZI | [12] |

Table 4: Pharmacokinetic Properties

| Species | Dose & Route | Half-life (t½) | Key Finding | Reference |

| Mouse | 3 mg/kg IV | 1.4 hours | Systemic concentration remained above EC50 | [9] |

| Mouse (SAPCon) | ~0.012 µmol/mouse IV | 4.4 hours (100kDa) | Polymer conjugation prolongs circulation | [13] |

Key Experimental Protocols & Workflows

The mechanism of diABZI has been elucidated using a variety of standard and specialized immunological and cell biology assays.

STING Activation Reporter Assay

This assay is commonly used to quantify the activation of the two main branches of the STING pathway: IRF and NF-κB.

-

Cell Line: THP1-Dual™ cells are a human monocytic cell line engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Seed THP1-Dual™ cells in a 96-well plate.

-

Treat cells with a serial dilution of diABZI or control compounds.

-

Incubate for 18-24 hours.

-

Collect supernatant.

-

Add QUANTI-Luc™ reagent and measure luminescence (for IRF activity).

-

Add QUANTI-Blue™ reagent and measure absorbance (for NF-κB activity).

-

-

Data Analysis: Calculate EC50 values by plotting the reporter activity against the logarithm of the agonist concentration.

Caption: Workflow for a dual-reporter STING activation assay.

Western Blot for STING Pathway Phosphorylation

This technique is used to directly visualize the activation of key signaling proteins.

-

Methodology:

-

Cell Treatment & Lysis: Treat cells (e.g., 1G4 HA-T cells, Calu-3) with diABZI for various time points (e.g., 0, 3, 6, 20 hours).[7][14] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by molecular weight on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3) overnight at 4°C.

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping & Reprobing: The membrane can be stripped and reprobed for total protein levels (e.g., total STING, β-actin) as a loading control.

-

Caption: Workflow for detecting STING pathway protein phosphorylation.

In Vivo Murine Tumor Model

This protocol assesses the therapeutic efficacy of diABZI in a relevant biological context.

-

Cell Line & Mice: Use a syngeneic tumor model, where the tumor cell line (e.g., CT26 colorectal carcinoma) and the mouse strain (e.g., BALB/c) are immunologically compatible.

-

Methodology:

-

Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 CT26 cells) into the flank of the mice.

-

Tumor Growth & Randomization: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control (vehicle) groups.

-

Treatment Administration: Administer diABZI or vehicle via the desired route (e.g., intravenous, intraperitoneal) according to a predetermined schedule (e.g., twice weekly).[5][9]

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and overall animal health.

-

Endpoint Analysis: The study may conclude when tumors in the control group reach a predetermined size, or it may continue to assess long-term survival. At the endpoint, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry for T-cell infiltration).[12]

-

Conclusion

diABZI is a potent, systemically active STING agonist that functions by binding directly to the STING dimer, inducing an active "open lid" conformation. This initiates a downstream signaling cascade involving TBK1 and IKK, leading to the nuclear translocation of IRF3 and NF-κB, respectively. The resulting transcriptional program, characterized by a robust induction of Type I interferons and pro-inflammatory cytokines, drives its powerful anti-tumor and anti-viral immune responses. The quantitative data and established experimental protocols provide a solid foundation for the continued research and clinical development of diABZI and other next-generation STING agonists.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A novel biosensor for the spatiotemporal analysis of STING activation during innate immune responses to dsDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]

- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

what is diABZI STING agonist

An In-depth Technical Guide to the diABZI STING Agonist

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a broader immune response. This has made STING a highly attractive target for therapeutic intervention, particularly in immuno-oncology and for antiviral applications.

While the natural ligands for STING are cyclic dinucleotides (CDNs) like 2'3'-cGAMP, their therapeutic development has been hampered by poor membrane permeability and limited bioavailability. To overcome these limitations, significant research has focused on developing non-CDN small molecule STING agonists. Among the most promising of these is diABZI (dimeric amidobenzimidazole), a potent, systemically available, non-nucleotide agonist of the STING receptor[1][2].

This document provides a comprehensive technical overview of diABZI, including its mechanism of action, quantitative potency, and detailed protocols for key experimental assays used in its characterization.

Chemical Properties

diABZI is a synthetic small molecule that takes advantage of the dimeric nature of the STING protein[1]. Its structure allows it to effectively bridge the two subunits of the STING dimer, inducing the conformational change required for activation.

| Property | Value | Reference |

| IUPAC Name | 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | [3] |

| CAS Number | 2138299-34-8 | [1] |

| Molecular Formula | C₄₂H₅₁N₁₃O₇ | [3] |

| Molecular Weight | 849.9 g/mol | [3] |

| Solubility | Water-soluble (2 mg/ml) | [1] |

Mechanism of Action

diABZI functions as a direct agonist of the STING protein. Unlike natural CDN ligands which require a "closed lid" conformation of the STING binding domain for activation, diABZI activates STING while maintaining an "open" conformation[1]. Despite this difference, the downstream signaling cascade is canonical.

The activation sequence is as follows:

-

Binding : diABZI, being cell-permeable, diffuses across the cell membrane into the cytosol and binds directly to the STING dimer located on the endoplasmic reticulum (ER) membrane[4].

-

Conformational Change & Translocation : Binding of diABZI induces a conformational change in STING, promoting its translocation from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus[5][6].

-

TBK1 Recruitment and Phosphorylation : During translocation, STING recruits TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates itself, STING, and the transcription factor Interferon Regulatory Factor 3 (IRF3)[4][7].

-

IRF3 Activation : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of IFN-I genes (e.g., IFNB1), driving their transcription[5][8].

-

NF-κB Activation : The STING pathway also activates the NF-κB signaling axis, leading to the nuclear translocation of NF-κB and the subsequent transcription of various pro-inflammatory cytokines such as IL-6 and TNF-α[5][7].

-

Cytokine Secretion : The transcribed IFN-I and pro-inflammatory cytokines are secreted from the cell, where they act in an autocrine and paracrine manner to establish an antiviral or anti-tumor state[9].

Quantitative Potency and Efficacy

diABZI is significantly more potent than the natural STING ligand 2'3'-cGAMP. Its efficacy has been quantified in various cellular and in vivo models.

Table 1: In Vitro Potency of diABZI

| Assay System | Parameter | Value | Reference |

|---|---|---|---|

| Human PBMCs | IFN-β Secretion (EC₅₀) | 130 nM | [2][10] |

| Mouse Splenocytes | IFN-β Secretion (EC₅₀) | 186 nM | [10] |

| THP1-Dual™ Cells (Human) | IRF-Inducible Luciferase (EC₅₀) | 0.144 nM (diABZI-amine) | [11] |

| Recombinant Human STING | Binding Affinity (KD) | Not explicitly found, but noted to be >1000-fold higher than monomeric ABZI |[2] |

Table 2: In Vivo Pharmacokinetics & Efficacy

| Model System | Parameter | Dose | Value | Reference |

|---|---|---|---|---|

| BALB/c Mice | Half-life (t₁₂) | 3 mg/kg (IV) | 1.4 hours | [10] |

| BALB/c Mice (CT-26 Tumor Model) | Tumor Growth | 1.5 - 3 mg/kg (IV) | Significant inhibition, with 80% of mice remaining tumor-free | [2] |

| C57BL/6J Mice | Cytokine Induction | 0.1 mg/kg (IN) | Peak ISG and cytokine transcripts at 3 hours post-treatment |[12] |

Experimental Protocols

Characterization of diABZI and other STING agonists relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key assays.

STING Activation Reporter Assay (Luciferase-Based)

This assay quantifies the activation of the IRF or NF-κB pathways downstream of STING by using a reporter cell line that expresses luciferase under the control of an appropriate promoter (e.g., ISRE for IRF activation).

Objective: To determine the EC₅₀ of diABZI for STING activation.

Materials:

-

THP1-Dual™ Cells (InvivoGen) or a similar reporter cell line (e.g., HEK293T cells transfected with IFNβ-Luc reporter plasmids)[4][6][9].

-

diABZI stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium (e.g., RPMI 1640 + 10% FBS).

-

White, 96-well clear-bottom plates.

-

Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System, Promega).

-

Luminometer.

Protocol:

-

Cell Plating: Seed reporter cells (e.g., THP1-Dual™) into a white 96-well plate at a density of 50,000-100,000 cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of diABZI in culture medium. A typical concentration range would be from 30 µM down to 0.01 µM[1]. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Cell Treatment: Add the diluted diABZI or control compounds to the wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator[13].

-

Luciferase Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix gently by orbital shaking for 10 minutes to ensure complete cell lysis. d. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the relative light units (RLU) to the vehicle control. Plot the normalized RLU against the log of the diABZI concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value[4].

Western Blot for STING Pathway Phosphorylation

This method detects the phosphorylation of key signaling proteins (STING, TBK1, IRF3) as a direct indicator of pathway activation.

Objective: To confirm diABZI induces phosphorylation of STING pathway components.

Materials:

-

THP-1 or other responsive cells.

-

diABZI.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), and total protein/loading controls (e.g., anti-STING, anti-TBK1, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Treatment: Plate cells and treat with diABZI (e.g., 5 µM) or vehicle control for a time course (e.g., 0, 1, 3, 6 hours)[4][7].

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold lysis buffer. c. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature. b. Incubate with primary antibodies overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash extensively and apply ECL substrate.

-

Detection: Image the blot using a chemiluminescence detection system[7][14].

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a ligand (diABZI) to its target protein (STING) in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

Objective: To confirm target engagement between diABZI and STING in intact cells.

Materials:

-

THP-1 cells.

-

diABZI.

-

PBS and lysis buffer with protease inhibitors.

-

PCR thermocycler or heating blocks.

-

Western blot materials (as described in 5.2).

Protocol:

-

Cell Treatment: Treat intact THP-1 cells with diABZI (e.g., 10 µM) or vehicle control for 3 hours in culture[15].

-

Heating: a. Harvest and wash the cells, then resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots across a temperature gradient (e.g., 45°C to 69°C) for 3-5 minutes using a thermocycler. Include an unheated control[15][16].

-

Lysis and Fractionation: a. Lyse the heated cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen and a 37°C water bath)[16]. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of soluble STING protein remaining in each sample by Western blot[15].

-

Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature for the diABZI-treated samples compared to the vehicle control, signifying that diABZI binding stabilized the STING protein.

Conclusion

diABZI is a landmark small molecule in the field of innate immunity, representing a potent, non-CDN STING agonist with favorable pharmacological properties for systemic administration[2][4]. Its ability to robustly activate the STING pathway has demonstrated significant therapeutic potential in preclinical models of cancer and viral infections[8][12]. The experimental protocols detailed herein provide a framework for researchers to reliably characterize diABZI and other novel STING agonists, facilitating further drug development efforts targeting this critical immune pathway.

References

- 1. invivogen.com [invivogen.com]

- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabzi sting agonist-1 | C42H51N13O7 | CID 131986624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | STING agonist | TargetMol [targetmol.com]

- 11. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

diABZI: A Technical Guide to Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

diABZI is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a dimeric amidobenzimidazole derivative, it leverages the symmetrical nature of the STING protein to induce a robust innate immune response.[1] This technical guide provides an in-depth overview of the structure, mechanism of action, and functional implications of diABZI, with a focus on its application in immunotherapy and antiviral research. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are provided for key assays. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.

Core Structure and Chemical Properties

diABZI, also known as diABZI (compound 3) trihydrochloride, is a synthetic, non-cyclic dinucleotide compound.[2] It is part of the amidobenzimidazole (ABZI) family of small molecules designed to compete with the natural STING ligand, 2'3'-cGAMP.[1] The structure of diABZI involves two ABZI molecules linked together, creating an optimized dimeric ligand that effectively activates the STING protein.[1] This design confers favorable physicochemical properties, such as increased bioavailability compared to classical cyclic dinucleotide (CDN) STING agonists.[1]

| Property | Value | Source |

| Chemical Formula | C42H51N13O7P2 ·3HCl | [1] |

| Molecular Weight | 959.3 g/mol | [1] |

| CAS Number | 2138299-34-8 | [1] |

| Solubility | 2 mg/ml in H2O | [1] |

| Purity | ≥95% (UHPLC) | [1] |

Mechanism of Action and Signaling Pathway

diABZI activates the STING pathway, a critical component of the innate immune system that connects the detection of cytosolic DNA to antiviral and antitumor responses. Upon binding to STING, which resides on the endoplasmic reticulum (ER), diABZI induces a conformational change in the STING protein.[3] Unlike canonical CDN agonists that require a "closed lid" conformation of STING for activation, diABZI activates STING while maintaining an "open" conformation.[1][4]

This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).[5][6] Concurrently, STING activation also triggers the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][7]

Functional Activity and Efficacy

diABZI has demonstrated potent activation of the STING pathway in a variety of in vitro and in vivo models. Its efficacy has been evaluated in the context of cancer immunotherapy and as an antiviral agent.

In Vitro Activity

diABZI effectively induces the production of type I interferons and pro-inflammatory cytokines in various cell types, including human peripheral blood mononuclear cells (PBMCs) and monocytic cell lines like THP-1.[8]

| Assay | Cell Line / System | Readout | EC50 / IC50 | Source |

| STING Activation | Human STING | IFN-β Secretion | 130 nM | [9] |

| STING Activation | Mouse STING | IFN-β Secretion | 186 nM | [9] |

| IFN-I Production | THP1-Dual™ Reporter Cells | Luciferase Activity | 0.144 ± 0.149 nM (diABZI-amine) | [10][11] |

| IFN-β Secretion | Murine Splenocytes | ELISA | 0.17 ± 6.6 µM (diABZI-amine) | [10][11] |

| Anti-PIV3 Activity | Hep2 Cells | Viral Titer Reduction | 0.1 µM | [6] |

| Anti-SARS-CoV-2 Activity | Calu-3 Cells | Viral RNA Reduction | Nanomolar range | [12] |

In Vivo Activity

Systemic administration of diABZI has shown significant antitumor effects in mouse models of colorectal cancer and melanoma.[1][13] It has also demonstrated protective effects against viral infections, including SARS-CoV-2.[12][14]

| Animal Model | Disease | diABZI Dosage and Administration | Key Findings | Source |

| BALB/c Mice | Pharmacokinetics | 3 mg/kg, intravenous | Half-life of 1.4 hours; systemic concentrations exceeded EC50 for mouse STING. | [15] |

| C57BL/6J Mice | EO771 Mammary Tumors | 0.035 µmol/mouse, intravenous, every 3 days for 3 treatments | Significant reduction in tumor size and prolonged survival. | [13] |

| K18 hACE2-transgenic Mice | SARS-CoV-2 Infection | 1, 3, or 10 µg, intranasal | Protective from virus-induced weight loss and led to long-term survival. | [12] |

| C57BL/6J Mice | RM1, KP4662 Tumors | 1.5 mg/kg, intravenous, 2 doses | Control of tumor growth. | [16] |

Experimental Protocols

In Vitro STING Activation Assay using THP1-Dual™ Cells

This protocol describes a common method to assess the potency of diABZI in activating the STING pathway by measuring the induction of an interferon regulatory factor (IRF)-inducible reporter.

Materials:

-

THP1-Dual™ Cells (InvivoGen)[17]

-

diABZI

-

Cell culture medium (DMEM with 10% FBS)

-

QUANTI-Luc™ detection reagent (InvivoGen)

-

96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Plate THP1-Dual™ cells in a 96-well plate at a density of 100,000 cells per well in 180 µL of cell culture medium.

-

Compound Preparation: Prepare serial dilutions of diABZI in cell culture medium.

-

Treatment: Add 20 µL of the diABZI dilutions to the respective wells. Include a vehicle control (e.g., DMSO or water).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Transfer 20 µL of the cell culture supernatant to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using appropriate software.

Western Blot for STING Pathway Activation

This protocol outlines the detection of key phosphorylated proteins in the STING pathway following diABZI treatment.

Materials:

-

Calu-3 cells or other relevant cell line

-

diABZI

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-TBK1, anti-p-IRF3, anti-p-p65, anti-STING, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with diABZI (e.g., 10 µM) for various time points (e.g., 0, 2, 4, 6 hours).[12]

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Conclusion and Future Directions

diABZI represents a significant advancement in the development of STING agonists, offering a potent and systemically active small molecule with broad therapeutic potential. Its unique mechanism of action and favorable pharmacological properties make it a promising candidate for cancer immunotherapy and the treatment of infectious diseases.[1] Future research will likely focus on optimizing diABZI derivatives for enhanced tissue-specific delivery, exploring combination therapies to overcome drug resistance, and further elucidating the nuances of STING pathway activation by this novel class of agonists.[13][18] The development of macromolecular conjugates of diABZI is also an active area of investigation to improve pharmacokinetics and targeted delivery.[4]

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. news-medical.net [news-medical.net]

- 15. selleckchem.com [selleckchem.com]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. invivogen.com [invivogen.com]

- 18. researchgate.net [researchgate.net]

Activating the STING Pathway with diABZI: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms and experimental considerations for utilizing diABZI, a potent non-nucleotide agonist, to activate the Stimulator of Interferon Genes (STING) pathway. This document details the signaling cascade, provides quantitative data on its activity, and outlines detailed protocols for key experimental assays.

Introduction to diABZI and the STING Pathway

The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for anti-viral and anti-tumor immunity. diABZI is a synthetic, non-nucleotide small molecule that directly binds to and activates STING, offering a powerful tool for researchers studying innate immunity and developing novel immunotherapies.[1][2] Unlike natural cyclic dinucleotide (CDN) ligands, diABZI exhibits improved bioavailability and potent systemic activity.[3]

Mechanism of Action and Signaling Cascade

diABZI activates STING by binding to the ligand-binding domain, inducing a conformational change that leads to STING oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[4][5] This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[1][6] Simultaneously, STING activation leads to the phosphorylation and activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like CXCL10, IL-6, and TNF-α.[1][7][8]

Quantitative Data on diABZI Activity

The following tables summarize the quantitative data on the in vitro and in vivo activity of diABZI from various studies.

Table 1: In Vitro Activity of diABZI

| Cell Line | Assay | Parameter | Value | Reference |

| Human PBMCs | IFN-β Secretion | EC50 | 130 nM | [9] |

| THP1-Dual™ | IRF Reporter | EC50 (diABZI-amine) | 0.144 ± 0.149 nM | [10] |

| THP1-Dual™ | IRF Reporter | EC50 (diABZI-V/C-DBCO) | 1.47 ± 1.99 nM | [10] |

| Murine Splenocytes | IFN-β Secretion | EC50 (diABZI-amine) | 0.17 ± 6.6 µM | [11] |

| Murine Splenocytes | IFN-β Secretion | EC50 (diABZI-V/C-DBCO) | 7.7 ± 0.05 µM | [11] |

| C32 Melanoma Cells | STING Activation | Concentration | 21 nM | [12] |

| Human PDAC Cell Lines | IFNB1 Gene Expression | Concentration | 1 µM | [13] |

Table 2: In Vivo Anti-Tumor Efficacy of diABZI

| Tumor Model | Mouse Strain | diABZI Dose & Route | Key Findings | Reference |

| CT26 Colorectal | BALB/c | 1.5 mg/kg, i.v. | Significant tumor regression. | [3] |

| B16-F10 Melanoma | C57BL/6 | 0.5, 1, 2 mg/kg, i.v. | Dose-dependent tumor growth inhibition and increased survival. | [2] |

| 4T-1 Breast Cancer | BALB/c | Not specified | Inhibited tumor growth, with liposomal formulation showing enhanced effect. | [14] |

| RM1 Prostate Cancer | C57BL/6J | 1.5 mg/kg, i.v. (2 doses) | Controlled tumor growth. | [15] |

| KP4662 Pancreatic | C57BL/6J | 1.5 mg/kg, i.v. (2 doses) | Controlled tumor growth. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of diABZI on the STING pathway.

Western Blotting for STING Pathway Activation

This protocol is for the detection of phosphorylated STING, TBK1, and IRF3.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., THP-1, C32 melanoma) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of diABZI (e.g., 100 nM to 10 µM) for a specified time (e.g., 4 hours).[8][16]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and total protein controls overnight at 4°C.[4][12]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL chemiluminescence substrate and an imaging system.[4]

-

Cytokine Quantification by ELISA

This protocol is for measuring the secretion of cytokines such as IFN-β, IL-6, and TNF-α.

Methodology:

-

Cell Culture and Supernatant Collection: Plate cells and treat with diABZI as described for Western blotting. Collect the cell culture supernatant at various time points (e.g., 24 hours).

-

ELISA Procedure:

-

Use a commercially available ELISA kit (e.g., from R&D Systems or BD Biosciences) and follow the manufacturer's instructions.[17]

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

-

Incubate, then wash the plate.

-

Add a biotinylated detection antibody.

-

Incubate, then wash the plate.

-

Add streptavidin-HRP.

-

Incubate, then wash the plate.

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

In Vitro Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of diABZI-activated immune cells on cancer cells.

Methodology:

-

Cell Preparation: Prepare effector cells (e.g., T-cells, PBMCs) and target cancer cells (e.g., Mel526).

-

Effector Cell Stimulation: Treat effector cells with diABZI for a specified time (e.g., 3 hours) to activate them.[1]

-

Co-culture: Co-culture the diABZI-treated effector cells with the target cancer cells at various effector-to-target (E:T) ratios for a set period (e.g., 24 hours).

-

Cytotoxicity Measurement:

-

Use a non-radioactive cytotoxicity assay kit, such as the CytoTox 96® kit (Promega), which measures lactate (B86563) dehydrogenase (LDH) release from lysed cells.[18]

-

Follow the manufacturer's protocol to measure LDH activity in the culture supernatants.

-

Include controls for spontaneous LDH release (target cells alone), maximum LDH release (target cells lysed with a provided lysis solution), and effector cell LDH release.

-

Calculate the percentage of specific cytotoxicity using the formula provided by the manufacturer.

-

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI in a syngeneic mouse model.

Methodology:

-

Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) appropriate for the chosen syngeneic tumor cell line (e.g., CT26 or B16-F10).

-

Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer diABZI via the desired route (e.g., intravenous injection) at a specified dose and schedule.[2] The control group should receive a vehicle control.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration or Western blotting for pathway activation).

-

Analyze survival data using Kaplan-Meier curves.

-

Conclusion

diABZI is a valuable tool for activating the STING pathway and holds significant promise for cancer immunotherapy and other applications. This guide provides a foundational understanding of its mechanism of action, quantitative activity, and detailed protocols for its experimental use. Researchers and drug development professionals can leverage this information to design and execute robust studies to further explore the therapeutic potential of STING agonism.

References

- 1. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. A novel biosensor for the spatiotemporal analysis of STING activation during innate immune responses to dsDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Downstream Signaling Pathways of diABZI

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. diABZI is a synthetic, non-nucleotide small molecule STING agonist that has garnered significant attention for its robust and systemic activation of this pathway. Unlike natural cyclic dinucleotide (CDN) ligands, diABZI offers improved potency and drug-like properties, making it a promising candidate for therapeutic development in oncology and infectious diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by diABZI, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Activated by diABZI

diABZI directly binds to the STING protein, inducing a conformational change that initiates a cascade of downstream signaling events. These can be broadly categorized into canonical and non-canonical pathways.

Canonical STING Signaling: The TBK1-IRF3 and NF-κB Axes

The most well-characterized downstream effects of diABZI-induced STING activation are the engagement of the TANK-binding kinase 1 (TBK1)-interferon regulatory factor 3 (IRF3) axis and the nuclear factor-kappa B (NF-κB) pathway.

Upon diABZI binding, STING dimerizes and translocates from the endoplasmic reticulum to the Golgi apparatus. This relocalization facilitates the recruitment and activation of TBK1. Activated TBK1 then phosphorylates STING itself, creating a docking site for IRF3. TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.[1][2][3] Nuclear IRF3 acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and a wide array of interferon-stimulated genes (ISGs) that establish an antiviral state.[1][4]

Concurrently, activated STING also engages the NF-κB signaling pathway.[1][5] This leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing the p65/RelA subunit of NF-κB to translocate to the nucleus. Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10, which contribute to the recruitment and activation of immune cells.[1][5][6]

Non-Canonical STING Signaling

Beyond the well-established interferon and NF-κB responses, diABZI-induced STING activation can also trigger other cellular processes, including autophagy and a form of programmed cell death known as PANoptosis.

Autophagy: STING activation has been shown to induce autophagy, a cellular process for degrading and recycling cellular components. This is thought to be a host defense mechanism to clear intracellular pathogens. The precise mechanisms by which diABZI-activated STING induces autophagy are still under investigation but appear to be distinct from the TBK1-IRF3 axis in some contexts.

PANoptosis: Recent studies have revealed that potent STING activation by diABZI can lead to PANoptosis, a coordinated form of cell death involving elements of pyroptosis, apoptosis, and necroptosis.[5] This inflammatory cell death can contribute to the release of damage-associated molecular patterns (DAMPs), further amplifying the immune response. This process involves the activation of caspases and the formation of inflammasomes.[5]

Quantitative Data Summary

The following tables summarize key quantitative data on the activity of diABZI from various in vitro and in vivo studies.

Table 1: In Vitro Potency of diABZI

| Assay | Cell Line/System | Species | EC50 / IC50 | Reference |

| STING Activation (IRF Reporter) | THP-1 | Human | 130 nM | [7] |

| STING Activation (IRF Reporter) | THP-1 | Human | 13 nM | [6] |

| STING Activation | Murine Splenocytes | Mouse | 186 nM | [7] |

| Antiviral Activity (PIV3) | Hep-2 | Human | 4 nM | [6] |

| Antiviral Activity (HRV16) | H1-HeLa | Human | 1.14 µM | [6] |

| Cytotoxicity (Melanoma) | C32 | Human | 21 nM (treatment conc.) | [8] |

Table 2: diABZI-Induced Cytokine and Chemokine Production

| Cytokine/Chemokine | Cell Type | Treatment Conditions | Fold Induction / Concentration | Reference |

| IFN-β | Human PBMCs | 3 µM diABZI, 4h | ~1500 pg/mL | [3] |

| TNF-α | Human PBMCs | 3 µM diABZI, 4h | ~4000 pg/mL | [3] |

| IL-6 | Human PBMCs | 3 µM diABZI, 4h | ~6000 pg/mL | [3] |

| IP-10 (CXCL10) | Human PBMCs | 3 µM diABZI, 4h | ~30000 pg/mL | [3] |

| IFN-β | Murine BMDMs | 3 µM diABZI | Significant increase | [9] |

| IL-6 | Murine BMDMs | 3 µM diABZI | Significant increase | [9] |

Table 3: In Vivo Anti-Tumor Efficacy of diABZI

| Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Reference |

| CT-26 Colorectal | BALB/c | 1.5 mg/kg, i.v., days 1, 4, 8 | Significant tumor growth inhibition, 8/10 mice tumor-free | [10] |

| 4T1 Breast Cancer | BALB/c | - | Decreased tumor volume by 54.47% compared to control | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize diABZI's downstream signaling.

Protocol 1: Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

1. Cell Culture and Treatment:

-

Plate cells (e.g., THP-1, A549, or other relevant cell lines) at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Allow cells to adhere and grow overnight.

-

Treat cells with the desired concentration of diABZI (e.g., 1 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: RT-qPCR for Interferon-Stimulated Gene (ISG) Expression

This protocol outlines the measurement of ISG mRNA levels following diABZI treatment.

1. Cell Culture and Treatment:

-

Follow step 1 from the Western Blot protocol.

2. RNA Extraction:

-

Aspirate the culture medium and wash the cells with PBS.

-

Lyse the cells directly in the well by adding 1 mL of TRIzol reagent.

-

Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform (B151607) extraction and isopropanol (B130326) precipitation).

-

Resuspend the RNA pellet in nuclease-free water.

3. RNA Quantification and Quality Control:

-

Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

4. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

5. Real-Time Quantitative PCR (RT-qPCR):

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target ISGs (e.g., IFIT1, CXCL10, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: ELISA for Cytokine Secretion

This protocol describes the quantification of secreted cytokines in the cell culture supernatant.

1. Cell Culture and Treatment:

-

Plate cells as described in the Western Blot protocol.

-

Treat cells with diABZI for the desired time (e.g., 24 hours).

2. Supernatant Collection:

-

Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.

-

Store the supernatant at -80°C until use.

3. Enzyme-Linked Immunosorbent Assay (ELISA):

-

Perform the ELISA for the cytokine of interest (e.g., IFN-β, TNF-α, IL-6) using a commercially available kit according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

diABZI is a potent and systemically active STING agonist that elicits a multifaceted immune response through the activation of both canonical and non-canonical downstream signaling pathways. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of diABZI and other STING agonists as novel therapeutics for cancer and infectious diseases. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - DE [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. qPCR assay to measure ISG expression in human cells [protocols.io]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

diABZI as a non-cyclic dinucleotide STING agonist

An In-depth Technical Guide on diABZI: A Non-Cyclic Dinucleotide STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. While endogenous activation occurs through cyclic dinucleotides (CDNs), the therapeutic potential of STING agonists has been explored through synthetic molecules. diABZI (dimeric amidobenzimidazole) represents a novel class of non-cyclic dinucleotide STING agonists with potent systemic activity. This technical guide provides a comprehensive overview of diABZI, including its mechanism of action, quantitative biophysical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows involved in its study.

Introduction to diABZI

diABZI is a synthetic small molecule that potently activates the STING pathway.[1] It was developed through a rational design strategy that involved linking two amidobenzimidazole (ABZI) monomers, which were identified in a high-throughput screen for compounds that compete with the natural STING ligand, cGAMP.[1] This dimeric structure significantly enhances binding affinity and cellular potency compared to the monomeric form.[1]

A key feature of diABZI is its ability to activate STING in an "open lid" conformation, which contrasts with the "closed lid" conformation induced by endogenous CDNs.[2] This unique binding mode may contribute to its distinct pharmacological properties and potent systemic efficacy observed in preclinical models.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for diABZI and its derivatives in various assays.

Table 1: Binding Affinity and Cellular Potency of diABZI

| Compound | Assay | Cell Line/System | Parameter | Value | Reference |

| diABZI | STING Competition Binding | --- | Relative Potency vs. cGAMP | >1000-fold increase | [1] |

| diABZI-amine | Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | KD | ~70 nM | [3] |

| diABZI (compound 3) | Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | KD | ~527 nM | |

| diABZI-amine | IRF-Inducible Luciferase Reporter | THP1-Dual™ Cells | EC50 | 0.144 ± 0.149 nM | [3] |

| diABZI-V/C-DBCO | IRF-Inducible Luciferase Reporter | THP1-Dual™ Cells | EC50 | 1.47 ± 1.99 nM | [3] |

| diABZI-amine | IFN-β ELISA | Primary Murine Splenocytes | EC50 | 0.17 ± 6.6 µM | [3] |

| diABZI-V/C-DBCO | IFN-β ELISA | Primary Murine Splenocytes | EC50 | 7.7 ± 0.05 µM | [3] |

Table 2: In Vivo Antitumor Efficacy of diABZI

| Cancer Model | Mouse Strain | Treatment Regimen | Outcome | Reference |

| Syngeneic Colon Carcinoma (CT26) | BALB/c | Intravenous administration | Complete and lasting tumor regression | [1] |

| Melanoma (B16.F10) | C57BL/6 | Intraperitoneal administration of diABZI-polymer conjugates | Inhibition of tumor growth | [4] |

| Breast Cancer (4T-1) | BALB/c | Intravenous injection of diABZI-encapsulated liposomes (0.03 mg/mouse) every four days for three administrations | Tumor volume decreased by 54.47% compared to the free diABZI group | [5] |

| Melanoma | NCG | Combination therapy with TCR-T cells, 0.1 μM diABZI injected into tumors | Significantly suppressed tumor growth | [6] |

Table 3: Cytokine Induction by diABZI

| Cell Type/System | Cytokine | Time Point | Induction Level | Reference |

| Human T cells (HATs) | IFN-β | 3h | Significantly increased | [6] |

| Human T cells (HATs) | CXCL10 | 3h | Significantly increased | [6] |

| Human T cells (HATs) | IL-6 | 3h and 20h | Significantly increased | [6] |

| K18-hACE2 transgenic mice lung tissue | IFNs, Cytokines, Chemokines | 3 days post-infection | Increased | [7] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β, TNF-α, IL-6 | 4h | Increased secretion | [8] |

Experimental Protocols

STING Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines the general steps for measuring the binding affinity of diABZI to recombinant STING protein using ITC.

Materials:

-

Recombinant human STING protein (C-terminal domain)

-

diABZI compound

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

ITC buffer (e.g., PBS or HEPES-based buffer with appropriate additives)

Procedure:

-

Protein Preparation: Dialyze the recombinant STING protein against the ITC buffer to ensure buffer matching. Determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy).

-

Ligand Preparation: Dissolve diABZI in the ITC buffer to the desired stock concentration. Ensure the final concentration of any solvent (e.g., DMSO) is matched in both the protein and ligand solutions and is kept to a minimum.

-

Instrument Setup: Thoroughly clean the ITC sample and reference cells. Set the experimental temperature (e.g., 25°C).

-

Loading: Load the STING protein solution into the sample cell and the diABZI solution into the injection syringe.

-

Titration: Perform a series of injections of the diABZI solution into the STING protein solution. An initial small injection is often discarded from the analysis. Subsequent injections should be spaced to allow the signal to return to baseline.

-

Control Experiment: To account for the heat of dilution, perform a control titration by injecting the diABZI solution into the ITC buffer alone.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[9]

Cellular STING Activation Assay (THP1-Dual™ Reporter Assay)

This assay utilizes a human monocyte cell line engineered to report on the activation of the IRF and NF-κB pathways downstream of STING.

Materials:

-

THP1-Dual™ KI-hSTING reporter cells[10]

-

diABZI compound

-

Cell culture medium (e.g., RPMI 1640 with supplements)

-

Luciferase detection reagent (e.g., QUANTI-Luc™)[11]

-

SEAP detection reagent (e.g., QUANTI-Blue™)[11]

Procedure:

-

Cell Seeding: Plate THP1-Dual™ cells in a 96-well plate at a suitable density.

-

Compound Treatment: Prepare serial dilutions of diABZI in cell culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Reporter Gene Assay:

-

IRF Pathway (Luciferase): Transfer a small volume of the cell culture supernatant to a white 96-well plate. Add the luciferase detection reagent and measure luminescence using a luminometer.

-

NF-κB Pathway (SEAP): Transfer a small volume of the cell culture supernatant to a clear 96-well plate. Add the SEAP detection reagent and incubate until a color change is visible. Measure absorbance using a spectrophotometer.

-

-

Data Analysis: Plot the reporter activity against the diABZI concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytokine Profiling (ELISA)

This protocol describes the measurement of cytokines secreted by cells following diABZI treatment.

Materials:

-

Primary cells (e.g., murine splenocytes, human PBMCs) or cell lines

-

diABZI compound

-

Cell culture medium

-

Cytokine-specific ELISA kits (e.g., for IFN-β, IL-6, TNF-α)

Procedure:

-

Cell Stimulation: Plate the cells and treat with various concentrations of diABZI for a defined period (e.g., 6, 12, or 24 hours).

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the cell supernatants.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the anti-cancer activity of diABZI in a colorectal cancer model.

Materials:

-

BALB/c mice

-

CT26 colorectal cancer cells

-

diABZI compound formulated for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject CT26 cells into the flank of BALB/c mice.

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers and calculating the volume.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer diABZI intravenously at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor growth in all groups throughout the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be monitored as a secondary endpoint.

-

Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth between the treated and control groups.

Mandatory Visualizations

Signaling Pathways

Caption: diABZI-induced STING signaling pathway.

Experimental Workflow

Caption: Experimental workflow for diABZI characterization.

References

- 1. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 11. invivogen.com [invivogen.com]

The Role of diABZI in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response. The discovery of small molecule STING agonists has opened new avenues for therapeutic intervention in a variety of diseases, including cancer and viral infections. Among these, the non-nucleotide, small molecule dimeric-amidobenzimidazole, diABZI, has emerged as a highly potent and systemically active agent. This technical guide provides an in-depth overview of the role of diABZI in innate immunity, its mechanism of action, and key experimental data and protocols for its evaluation.

Core Mechanism of Action: STING Pathway Activation

diABZI functions as a direct agonist of the STING protein. Unlike the natural ligand, cyclic GMP-AMP (cGAMP), which induces a "closed" conformation of the STING dimer, diABZI binds to the cGAMP binding pocket and stabilizes an "open" conformation.[1] This binding event triggers a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.

Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[2][3]

Simultaneously, STING activation also leads to the activation of the nuclear factor-κB (NF-κB) signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10.[2][4] This robust cytokine and chemokine milieu orchestrates a powerful innate immune response, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, which are essential for adaptive anti-tumor and antiviral immunity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of diABZI, compiled from various preclinical studies.

Table 1: In Vitro Activity of diABZI

| Parameter | Cell Line/System | Value | Reference(s) |

| STING Activation (EC50) | Human PBMCs (IFNβ secretion) | 130 nM | [1][6] |

| Mouse Cells | 186 nM | [1] | |

| THP1-Dual™ Reporter Cells (IRF Induction) | 0.144 ± 0.149 nM (diABZI-amine) | [7] | |

| THP1-Dual™ Reporter Cells (IRF Induction) | 1.47 ± 1.99 nM (diABZI-V/C-DBCO) | [7] | |

| Antiviral Activity (IC50) | Human Parainfluenza Virus 3 (PIV3) in Hep2 cells | 1.14 μM | [8] |

| Human Rhinovirus 16 (HRV16) in H1-HeLa cells | 1.14 μM | [8] | |

| Influenza A Virus in THP-1 cells | 1.89 μM | [2] | |

| Influenza A Virus in MDCK cells | 1.34 μM | [2] |

Table 2: In Vivo Anti-Tumor Efficacy of diABZI

| Tumor Model | Treatment Regimen | Outcome | Reference(s) |

| Colorectal Cancer (CT-26 in BALB/c mice) | 1.5 mg/kg, intravenous, for 43 days | Significant tumor growth inhibition, 80% of mice tumor-free | [1] |

| Orthotopic Breast Cancer (EO771) | 0.4 mg/kg (as SAPCon), intravenous | Significant reduction in tumor size, prolonged survival, 37.5% complete response | [7] |

| 4T1 Breast Cancer | 0.03 mg/mouse (as dLNPs), intravenous | Tumor volume decreased by 54.47% compared to free diABZI | [9] |

Table 3: In Vivo Antiviral Efficacy of diABZI

| Virus Model | Treatment Regimen | Outcome | Reference(s) |

| SARS-CoV-2 (K18-hACE2 transgenic mice) | Intranasal administration | Complete protection from severe respiratory disease | [10] |

| Influenza A Virus (C57BL/6J mice) | 0.1 mg/kg, intranasal | Significant reduction in lung-associated viral levels at day 1 post-infection | [5] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the activity of diABZI.

In Vitro STING Activation Assay using THP1-Dual™ Reporter Cells

This assay quantifies the activation of the IRF pathway downstream of STING.

Materials:

-

THP1-Dual™ Cells (InvivoGen)

-

diABZI compound

-

QUANTI-Luc™ (InvivoGen)

-

White, flat-bottom 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Plate THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of diABZI in cell culture medium. Add the diluted compound to the cells and incubate for 24 hours.

-

Luciferase Assay:

-

Prepare QUANTI-Luc™ working solution according to the manufacturer's instructions.

-

Transfer 20 µL of cell culture supernatant to a white 96-well plate.

-

Add 50 µL of the QUANTI-Luc™ working solution to each well.

-

Immediately measure luminescence using a luminometer.

-

-

Data Analysis: Determine the EC50 value by plotting the luminescence signal against the logarithm of the diABZI concentration and fitting the data to a four-parameter logistic curve.

Cytokine Induction Measurement by ELISA

This protocol measures the secretion of cytokines such as IFN-β and IL-6 from cells treated with diABZI.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

-

diABZI compound

-

ELISA kits for the specific cytokines of interest (e.g., Human IFN-β ELISA Kit, Human IL-6 ELISA Kit)

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Cell Treatment: Seed cells in a 24-well plate and treat with various concentrations of diABZI for a specified time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's protocol for the specific kit. This typically involves coating the plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of the cytokine in each sample by comparing the absorbance to a standard curve generated with recombinant cytokine.